molecular formula C9H11NO B2887806 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine CAS No. 3693-06-9

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine

Cat. No.: B2887806
CAS No.: 3693-06-9
M. Wt: 149.193
InChI Key: GJKVQTRICWNJOP-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a heterocyclic compound with the molecular formula C9H11NO It is a seven-membered ring structure containing both nitrogen and oxygen atoms, which makes it part of the oxazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine can be synthesized through several methods. One common approach involves the ring-opening of 2-aryl-N-tosylaziridine by 2-bromobenzyl mercaptan or alcohols, followed by a CuI-catalyzed N-arylation reaction . Another method includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C to form benzo[b][1,4]oxazepine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazepine oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include oxazepine oxides, reduced oxazepine derivatives, and N-substituted oxazepines.

Scientific Research Applications

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1,2,3,5-tetrahydro-4,1-benzoxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKVQTRICWNJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1,5-dihydro-4,1-benzoxazepin-2-one (3.7 g, 22.7 mmol) in THF (75 mL) cooled with an ice bath was added lithium aluminum hydride (2.6 g, 68 mmole) portion wise. The reaction mixture was warmed to 80° C. and stirred for 2 hrs. This mixture was then cooled to rt and was treated with water (2.7 mL), 10% sodium hydroxide aqueous solution (2.7 mL) and water (8.1 mL). The resulting mixture was stirred for another 10 minutes before filtration through Celite. The Celite was washed with ethyl acetate and the organic solution was washed with brine (30 mL×2) before drying over MgSO4. Concentration of the filtrate and purification of the residue by silica gel column chromatography eluting with chloroform/methanol (99/1) yielded 1,2,3,5-tetrahydro-4,1-benzoxazepine 2-2 as a brown solid (1.65 g, 48% yield). MS: 150.0 (M+H)+; tR=1.02 min (method 1).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Three

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